2-Cyclopropyl-4-methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine class of organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the formation of the core pyrimidine structure. Key steps may include the introduction of the cyclopropyl group and the formation of the piperidinyl moiety through nucleophilic substitution reactions. Standard conditions often involve the use of organic solvents and bases such as sodium hydride to facilitate the reaction.
Industrial Production Methods:
Industrial synthesis of 2-Cyclopropyl-4-methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine may leverage large-scale organic synthesis techniques. These methods optimize reaction efficiency and yield, incorporating advanced purification techniques such as column chromatography or crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions may target specific nitrogen atoms in the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, facilitated by the presence of reactive sites in the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Palladium on carbon, platinum.
Major Products:
Oxidation typically yields hydroxylated derivatives.
Reduction often leads to hydrogenated products.
Substitution reactions produce various substituted pyrimidine derivatives.
Scientific Research Applications
This compound finds applications across multiple disciplines:
Chemistry:
As an intermediate in the synthesis of complex organic molecules.
Studies involving its reactivity and transformation into other pyrimidine derivatives.
Biology:
Potential usage in biochemical assays to probe protein-ligand interactions.
Investigations into its role as a ligand for biological receptors.
Medicine:
Exploration of its pharmacological properties.
Potential use as a lead compound for drug discovery, particularly targeting specific enzymes or receptors.
Industry:
Application as a specialty chemical in material science.
Use in the development of new polymers or advanced materials.
Mechanism of Action
Comparison with Other Pyrimidines:
Structural Uniqueness: The cyclopropyl group and the specific substitution pattern set it apart.
Chemical Behavior: Different reactivity and interaction profiles compared to other pyrimidines lacking these substituents.
Comparison with Similar Compounds
2-Cyclopropyl-4-methyl-6-(4-morpholinyl)pyrimidine.
2-Cyclopropyl-4-ethyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine.
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-4-3-9-21-20(14)25-13-16-7-10-24(11-8-16)18-12-15(2)22-19(23-18)17-5-6-17/h3-4,9,12,16-17H,5-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFGFJVKNSHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC(=C3)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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